molecular formula C9H13N3 B11916910 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine

Cat. No.: B11916910
M. Wt: 163.22 g/mol
InChI Key: LDQNRIXFOWKCSV-UHFFFAOYSA-N
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Description

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the second position and a 1-methylazetidin-3-yl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Methyl Group: The methyl group at the second position can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the 1-Methylazetidin-3-yl Group: This step involves the nucleophilic substitution reaction where the azetidine ring is introduced using suitable azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce partially or fully reduced pyrimidine derivatives.

Scientific Research Applications

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: As a potential scaffold for drug development due to its heterocyclic structure.

    Biological Studies: Investigating its interactions with biological targets such as enzymes or receptors.

    Materials Science: Exploring its properties for use in organic electronics or as a building block for advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine involves its interaction with specific molecular targets. This can include:

    Binding to Enzymes or Receptors: Modulating their activity.

    Pathway Involvement: Participating in biochemical pathways that influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(1-methylpyrrolidin-3-yl)pyrimidine
  • 2-Methyl-4-(1-methylpiperidin-3-yl)pyrimidine

Uniqueness

2-Methyl-4-(1-methylazetidin-3-yl)pyrimidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to similar compounds with different ring structures.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-4-(1-methylazetidin-3-yl)pyrimidine

InChI

InChI=1S/C9H13N3/c1-7-10-4-3-9(11-7)8-5-12(2)6-8/h3-4,8H,5-6H2,1-2H3

InChI Key

LDQNRIXFOWKCSV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)C2CN(C2)C

Origin of Product

United States

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